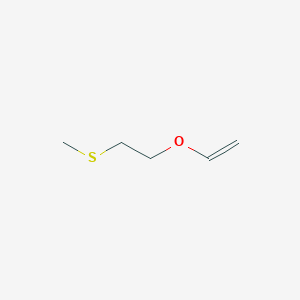

Methylvinyloxyethyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6607-53-0 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

1-ethenoxy-2-methylsulfanylethane |

InChI |

InChI=1S/C5H10OS/c1-3-6-4-5-7-2/h3H,1,4-5H2,2H3 |

InChI Key |

AAOKKJCPGNXYLC-UHFFFAOYSA-N |

Canonical SMILES |

CSCCOC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Methylvinyloxyethyl Sulfide

Direct Synthetic Routes via Thioether Formation

Direct synthetic routes to Methylvinyloxyethyl sulfide (B99878) typically involve the formation of either the sulfide or the vinyl ether linkage from readily available precursors. These methods are often robust and rely on well-established reaction mechanisms.

Nucleophilic Substitution Reactions for Sulfide Linkage Formation

One of the most straightforward and widely employed methods for forming thioether bonds is through bimolecular nucleophilic substitution (SN2). acsgcipr.orgmasterorganicchemistry.com This strategy is highly applicable to the synthesis of Methylvinyloxyethyl sulfide. The most logical disconnection involves the reaction of a methylthiolate nucleophile with an electrophile containing the vinyloxyethyl group.

The primary pathway involves the reaction of sodium methylthiolate (CH₃SNa), generated by deprotonating methyl mercaptan with a suitable base like sodium hydride, with 2-chloroethyl vinyl ether. The thiolate anion acts as a potent nucleophile, displacing the chloride leaving group in a classic SN2 fashion. masterorganicchemistry.com Thiolates are excellent nucleophiles, often more so than their alcohol counterparts, which allows the reaction to proceed efficiently. masterorganicchemistry.com A key advantage of this route is that the vinyl ether group is generally stable under the basic or neutral conditions required for the substitution reaction. tandfonline.com

Reaction Scheme: CH₃SH + NaH → CH₃SNa + H₂ CH₃SNa + ClCH₂CH₂OCH=CH₂ → CH₃SCH₂CH₂OCH=CH₂ + NaCl

This method is advantageous due to the high reactivity of thiolates and the commercial availability of the precursors. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. youtube.com

Addition Reactions Facilitating Vinyl Ether Incorporation

An alternative direct route focuses on forming the vinyl ether moiety as the key step. This is achieved through the vinylation of an alcohol precursor that already contains the methylthio group. The required precursor for this pathway is 2-(methylthio)ethanol (B31312) (CH₃SCH₂CH₂OH). academie-sciences.frrsc.org

The vinylation of 2-(methylthio)ethanol can be effectively accomplished by its reaction with acetylene (B1199291) (HC≡CH). Modern protocols often utilize calcium carbide (CaC₂) as a safe and easy-to-handle source of acetylene, which is generated in situ. mdpi.comrsc.org The reaction is typically performed under superbasic conditions, often employing a combination of a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comrsc.org The superbasic medium is crucial for deprotonating the alcohol, forming a highly nucleophilic alkoxide that readily attacks the acetylene.

This method has been shown to be highly efficient for a wide range of alcohols and thiols, often proceeding with near-stoichiometric amounts of calcium carbide, which enhances atom economy and safety by avoiding the handling of pressurized acetylene gas. mdpi.com

| Substrate | Base/Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | KOtBu/DMSO | 5 | 95 | mdpi.com |

| 1-Dodecanol | KOtBu/DMSO | 5 | 94 | mdpi.com |

| Thiophenol | KOtBu/DMSO | 5 | 94 | mdpi.com |

| Benzyl Thiol | KOtBu/DMSO | 5 | 90 | mdpi.com |

This table showcases the general applicability and high yields of the vinylation reaction using in situ generated acetylene for various alcohols and thiols, a method directly applicable to the synthesis of this compound from 2-(methylthio)ethanol.

Advanced Approaches to this compound Synthesis

Beyond direct substitution and addition reactions, advanced catalytic methods provide powerful alternatives for constructing C-S and C-O bonds. These strategies often offer milder reaction conditions, broader substrate scope, and enhanced control over selectivity.

Organometallic and Cross-Coupling Strategies

Organometallic and cross-coupling reactions have revolutionized the formation of ether and thioether linkages. For this compound, these strategies can be applied to form either the C-O or the C-S bond.

Vinyl Ether Formation: Palladium- and copper-based catalysts are prominent in modern vinyl ether synthesis.

Palladium-catalyzed transfer vinylation: An air-stable palladium catalyst, often formed in situ from a palladium(II) source like Pd(OAc)₂ and a phenanthroline-based ligand, can efficiently catalyze the transfer of a vinyl group from a donor, such as butyl vinyl ether, to an alcohol. academie-sciences.fracs.org In this context, 2-(methylthio)ethanol would serve as the acceptor alcohol. This method avoids the use of acetylene and proceeds under relatively mild conditions. acs.org

Copper-catalyzed C-O cross-coupling: Copper(I) salts, such as CuI, in combination with a diamine ligand, can catalyze the stereospecific cross-coupling of vinyl halides with alcohols. acs.org This would allow for the synthesis of this compound by reacting 2-(methylthio)ethanol with a vinyl halide like vinyl bromide or iodide. This method is particularly valuable for creating stereodefined vinyl ethers. acs.orgemory.edu

Thioether Formation: Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation.

Nickel-catalyzed reductive cross-coupling: A nickel catalyst can be used for the cross-coupling of alkyl halides with thiosilanes. nih.gov A potential route to this compound could involve the reaction of a silylated methylthiol (e.g., CH₃SSiMe₃) with 2-chloroethyl vinyl ether, offering an alternative to the classic SN2 pathway with potentially different functional group tolerances. nih.gov

| Catalytic System | Reactant 1 | Reactant 2 | Bond Formed | Reference |

| Pd(OAc)₂ / DPP | 2-(Methylthio)ethanol | Butyl Vinyl Ether | C-O (Vinyl Ether) | acs.org |

| CuI / Diamine Ligand | 2-(Methylthio)ethanol | Vinyl Halide | C-O (Vinyl Ether) | acs.org |

| Ni Catalyst | 2-Chloroethyl Vinyl Ether | Arylthiosilane | C-S (Thioether) | nih.gov |

This table summarizes advanced catalytic strategies applicable to the synthesis of this compound, highlighting the versatility of organometallic catalysis in forming the key linkages.

Chemo- and Regioselective Synthetic Transformations

Achieving high selectivity is critical when working with bifunctional molecules like this compound.

Chemoselectivity: In the vinylation of 2-(methylthio)ethanol with acetylene, the reaction is highly chemoselective. The hydroxyl group is significantly more acidic than any C-H bonds and more reactive towards the base than the thioether, ensuring that vinylation occurs exclusively at the oxygen atom. The sulfur atom, while nucleophilic, does not interfere under these superbasic conditions.

Regioselectivity: In the SN2 synthesis, the reaction is inherently regioselective. The methylthiolate nucleophile exclusively attacks the primary carbon bearing the chlorine atom, as it is the most electrophilic site activated by the leaving group. There is no competing attack at the carbons of the vinyl group.

Stereoselectivity: Advanced catalytic methods can offer high levels of stereocontrol. For instance, the copper(I)-catalyzed cross-coupling of alcohols with vinyl halides is reported to be stereospecific, meaning the configuration (E or Z) of the vinyl halide precursor is retained in the vinyl ether product. acs.org This allows for precise control over the geometry of the double bond.

Optimization and Efficiency in this compound Production

The efficiency and optimization of synthetic routes are paramount for practical and large-scale production. Key considerations include atom economy, reaction conditions, catalyst performance, and waste reduction.

For the vinylation route , using calcium carbide as an in situ source of acetylene represents a major process optimization. It circumvents the hazards associated with handling highly flammable, pressurized acetylene gas and allows for the use of near-stoichiometric quantities, maximizing atom economy and minimizing waste. mdpi.comrsc.org The use of superbasic catalytic systems (e.g., catalytic amounts of KOH in DMSO) further enhances efficiency compared to older methods requiring stoichiometric strong bases. rsc.org

For the nucleophilic substitution route , efficiency can be enhanced by using phase-transfer catalysis or by performing the reaction in aqueous micelles, which can accelerate reaction rates and reduce the need for volatile organic solvents. tandfonline.com The use of odorless thiol equivalents, such as Bunte salts (S-alkyl thiosulfates) or silylated thiols, can also be an important practical consideration for large-scale synthesis, mitigating issues with the malodorous nature of mercaptans. organic-chemistry.org

Catalyst Systems and Reaction Condition Tuning

The successful synthesis of this compound via the reaction of 2-chloroethyl vinyl ether with a methyl sulfide source, such as sodium thiomethoxide (CH₃SNa), is highly dependent on the careful tuning of reaction conditions and, in some cases, the use of catalyst systems to enhance reaction rates and selectivity.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the thiolate salt and facilitate the nucleophilic attack. The temperature of the reaction is a critical parameter to control. While elevated temperatures can increase the reaction rate, they can also lead to side reactions, such as the polymerization of the vinyl ether moiety, which is sensitive to heat and acidic conditions. noaa.gov A temperature range of 25-80 °C is generally optimal for achieving a reasonable reaction rate while minimizing degradation.

Catalyst Systems: While the direct SN2 reaction between 2-chloroethyl vinyl ether and sodium thiomethoxide may proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can be beneficial, especially when using a biphasic system or a less soluble thiolate salt. A typical PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiolate anion from a solid or aqueous phase to the organic phase where the 2-chloroethyl vinyl ether is dissolved. This can lead to milder reaction conditions and improved yields.

The table below summarizes typical reaction conditions for the synthesis of alkyl vinyl sulfides, which are analogous to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, facilitates SN2 reaction |

| Temperature | 25-80 °C | Balances reaction rate and stability of vinyl ether |

| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst for enhanced reactivity |

| Reactant Ratio | 1:1 to 1:1.2 (halide:thiolate) | Slight excess of nucleophile to ensure full conversion |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of the thiolate |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound requires careful consideration of the reaction workup and purification procedures. The inherent reactivity of the vinyl ether group necessitates specific handling to prevent its decomposition.

Yield Enhancement: To enhance the yield, it is crucial to minimize side reactions. The primary competing reaction is the base-catalyzed polymerization of the vinyl ether. This can be mitigated by using a stoichiometric amount of the thiolate base and maintaining a moderate reaction temperature. The slow, controlled addition of the thiolate to the solution of 2-chloroethyl vinyl ether can also help to maintain a low instantaneous concentration of the base, further suppressing polymerization. The choice of a non-nucleophilic base, if required for in-situ generation of the thiolate, is also critical.

Purity Considerations and Purification: The crude product mixture will likely contain unreacted starting materials, the desired this compound, the salt byproduct (e.g., NaCl), and potentially small amounts of polymerization products. The primary purification method for volatile and thermally stable compounds like this compound is fractional distillation under reduced pressure. archive.org The reduced pressure is essential to lower the boiling point and prevent thermal decomposition of the vinyl ether moiety.

Before distillation, a standard aqueous workup is typically performed. The reaction mixture is quenched with water to dissolve the inorganic salts. The organic product is then extracted with a suitable water-immiscible solvent, such as diethyl ether or dichloromethane. The organic extracts are then washed with brine to remove residual water and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

The table below outlines a typical purification protocol for a vinyl ether sulfide.

| Step | Procedure | Purpose |

| Quenching | Addition of water to the reaction mixture | To dissolve inorganic byproducts |

| Extraction | Extraction with diethyl ether or dichloromethane | To isolate the organic product |

| Washing | Washing the organic layer with brine | To remove residual water |

| Drying | Drying over anhydrous MgSO₄ or Na₂SO₄ | To remove all traces of water before distillation |

| Purification | Fractional distillation under reduced pressure | To obtain the pure product |

The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography (GC) to determine the percentage of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Mechanistic Investigations of Methylvinyloxyethyl Sulfide Reactivity

Reactivity Profiles of the Sulfur and Vinyl Ether Functional Groups

The presence of both a sulfide (B99878) and a vinyl ether group within the same molecule gives rise to a rich and varied chemical behavior. Each functional group exhibits its own characteristic reactivity, which can sometimes be influenced by the presence of the other.

Nucleophilic Behavior of the Sulfide Moiety

The sulfur atom in the sulfide group of Methylvinyloxyethyl sulfide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is a key characteristic of thioethers and allows the molecule to participate in a range of substitution and addition reactions. masterorganicchemistry.com The sulfur atom can readily attack electrophilic centers, leading to the formation of new covalent bonds.

One of the most common reactions showcasing the nucleophilic character of sulfides is their reaction with alkyl halides. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org This results in the formation of a sulfonium (B1226848) salt, a positively charged species where the sulfur atom is bonded to three organic substituents. wikipedia.org The rate of this reaction is influenced by the nature of the alkyl halide, with more reactive electrophiles such as methyl iodide reacting more readily. wikipedia.org

The nucleophilicity of the sulfur in this compound is a fundamental aspect of its chemistry, providing a pathway for the introduction of various organic groups and the formation of key intermediates for further synthetic transformations.

Electrophilic and Radical Pathways of the Vinyloxy Group

The vinyloxy group, an enol ether, is characterized by its electron-rich carbon-carbon double bond, which makes it susceptible to attack by electrophiles. This reactivity is a hallmark of vinyl ethers and provides a route to a variety of functionalized products.

Electrophilic Pathways: One of the most well-studied electrophilic reactions of vinyl ethers is acid-catalyzed hydrolysis. In the presence of an acid, the vinyl ether is protonated at the β-carbon, leading to the formation of a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent loss of a proton and decomposition of the hemiacetal yields an aldehyde and an alcohol. This reactivity highlights the ability of the vinyloxy group to act as a masked carbonyl functionality.

Halogenation represents another important electrophilic pathway for vinyl ethers. The addition of halogens, such as bromine or chlorine, across the double bond proceeds through a halonium ion intermediate. The subsequent attack by a nucleophile, which can be the halide ion itself or the solvent, leads to the formation of a dihalogenated ether.

Radical Pathways: The double bond of the vinyloxy group can also participate in radical reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate. This intermediate can then propagate the radical chain by reacting with other molecules or terminate by combining with another radical. The regioselectivity of the initial radical addition is influenced by the stability of the resulting radical intermediate. These radical pathways open up avenues for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are complementary to ionic reactions.

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are of significant interest as they introduce new functional groups and modify the electronic properties of the molecule.

Selective Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a stepwise process that can often be controlled to selectively yield the desired product. A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions being crucial to avoid over-oxidation. nbinno.com

Hydrogen peroxide is a common and environmentally benign oxidant for the selective oxidation of sulfides to sulfoxides. nbinno.com The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Other reagents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), are also effective for this transformation. To achieve the corresponding sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent is typically required. The choice of oxidant and reaction parameters allows for the targeted synthesis of either the sulfoxide (B87167) or the sulfone derivative of this compound.

| Oxidizing Agent | Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Catalytic amount of acid or metal catalyst |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | Stoichiometric amount |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |

| Excess Hydrogen Peroxide | Sulfone | Elevated temperature |

Mechanistic Elucidation of Electron Transfer and Oxygen Atom Transfer Reactions

The oxidation of sulfides can proceed through different mechanistic pathways, primarily categorized as electron transfer (ET) and oxygen atom transfer (OAT) mechanisms.

In the electron transfer (ET) mechanism, the reaction is initiated by the removal of an electron from the sulfide to form a radical cation. This radical cation can then react with an oxygen source, such as superoxide, or undergo further reactions before the oxygen atom is incorporated. The ET pathway is often observed in photochemical or electrochemical oxidations.

The oxygen atom transfer (OAT) mechanism involves the direct transfer of an oxygen atom from the oxidant to the sulfur atom of the sulfide. This is a common pathway for oxidations using reagents like peroxy acids and metal-oxo species. The reaction proceeds through a transition state where a new sulfur-oxygen bond is formed as the oxygen-oxidant bond is broken.

Computational and experimental studies have been employed to distinguish between these pathways for various sulfide oxidation reactions. The specific mechanism that is operative depends on the nature of the sulfide, the oxidant, and the reaction conditions.

Alkylative and Derivatization Reactions of this compound

The nucleophilic nature of the sulfide moiety in this compound allows for a variety of alkylative and derivatization reactions, leading to the formation of sulfonium salts and other functionalized products. These reactions are valuable for introducing new molecular complexity and for the synthesis of precursors for further transformations.

A primary example of an alkylative reaction is the formation of sulfonium salts through the reaction of the sulfide with alkyl halides. wikipedia.org As previously mentioned, this SN2 reaction results in a trialkylsulfonium salt. wikipedia.org The choice of the alkylating agent can be varied to introduce a wide range of alkyl or substituted alkyl groups onto the sulfur atom.

| Alkylating Agent | Product | Reaction Type |

| Methyl Iodide | Trimethylsulfonium iodide salt | SN2 |

| Ethyl Bromide | Diethylmethylsulfonium bromide salt | SN2 |

| Benzyl Chloride | Benzyldimethylsulfonium chloride salt | SN2 |

These sulfonium salts are themselves versatile intermediates. For instance, they can serve as precursors to sulfur ylides upon deprotonation of an alpha-carbon. Sulfur ylides are valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes. The ability to form stable sulfonium salts and subsequently generate reactive ylides highlights the synthetic utility of the sulfide functional group in this compound.

Formation of Sulfonium Salts and Their Reactivity

The sulfide moiety in this compound serves as a nucleophilic center, readily reacting with electrophiles, such as alkyl halides, to form tertiary sulfonium salts. This reaction is a fundamental process in the functionalization of thioethers. The formation of the sulfonium salt transforms the sulfur atom into a positively charged center, significantly altering the reactivity of the molecule.

The synthesis of sulfonium salts from thioethers typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org For instance, the reaction of this compound with an alkyl halide, like iodomethane, results in the formation of a trimethylsulfonium iodide derivative. wikipedia.org The sulfur atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion, which becomes the counter-ion for the newly formed sulfonium cation. wikipedia.org

Table 1: Illustrative Formation of Sulfonium Salts from this compound

| Reactant 1 | Reactant 2 (Electrophile) | Resulting Sulfonium Salt |

|---|---|---|

| This compound | Iodomethane | (2-(vinyloxy)ethyl)dimethylsulfonium iodide |

| This compound | Ethyl bromide | Ethyl(methyl)(2-(vinyloxy)ethyl)sulfonium bromide |

The reactivity of the resulting sulfonium salts is diverse. They are valuable precursors to sulfur ylides, which are crucial intermediates in organic synthesis, particularly for the formation of epoxides and cyclopropanes through reactions like the Johnson–Corey–Chaykovsky reaction. wikipedia.org The presence of the adjacent positively charged sulfur atom makes the protons on the α-carbons acidic. Deprotonation by a base yields a sulfur ylide. wikipedia.org Furthermore, the dialkylsulfide group in a sulfonium salt can act as an excellent leaving group in nucleophilic substitution and elimination reactions. nih.gov Recent advancements have also highlighted the role of sulfonium salts in photoredox catalysis, where photoinduced C–S bond cleavage can generate carbon-centered radicals, opening up novel reaction pathways distinct from their traditional ionic reactivity. rsc.org

Reaction Mechanisms in Functionalization Processes

The functionalization of this compound can occur at either the sulfide or the vinyl ether group, each proceeding through distinct reaction mechanisms.

Sulfide Functionalization (SN2 Mechanism): As detailed in the formation of sulfonium salts, the primary mechanism for the alkylation of the sulfide group is the SN2 reaction. wikipedia.org The sulfur atom acts as the nucleophile, and the reaction proceeds with a backside attack on the electrophilic carbon of the alkylating agent. This is a concerted, single-step process where the S-C bond is formed simultaneously as the carbon-halide bond is broken. The rate of this reaction is dependent on the concentration of both the thioether and the alkyl halide.

Vinyl Ether Functionalization (Electrophilic Addition): The vinyl ether group is electron-rich due to the oxygen atom's ability to donate a lone pair of electrons into the π-system. This makes it susceptible to electrophilic attack. For example, in the presence of an acid catalyst (H-A), the initial step is the protonation of the double bond to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is highly electrophilic and is rapidly trapped by a nucleophile. If the nucleophile is water, this leads to hydrolysis (see section 3.4.1). If another electrophile is used, it initiates an electrophilic addition reaction across the double bond.

Radical Reactions: Under photoredox catalysis conditions, functionalization can proceed via radical mechanisms. rsc.orgnih.gov For instance, the sulfonium salts derived from this compound can be reduced to form a radical species that undergoes homolytic cleavage of a C-S bond, generating an aryl or alkyl radical and a diaryl or dialkyl sulfide. researchgate.net This radical can then participate in various C-C or C-X bond-forming reactions. nih.gov

Hydrolytic and Cleavage Mechanisms

Stability and Degradation Pathways of the Ether and Sulfide Bonds

The stability of this compound is dictated by the chemical properties of its two primary functional groups: the vinyl ether and the thioether (sulfide). These groups exhibit different susceptibilities to hydrolytic and cleavage reactions.

Vinyl Ether Bond: The C-O bond of a vinyl ether is notably susceptible to cleavage under acidic conditions. masterorganicchemistry.com The degradation pathway is an acid-catalyzed hydrolysis. The mechanism begins with the protonation of the vinyl group's β-carbon, which is the rate-determining step. This forms a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This intermediate is then attacked by water, a nucleophile, to form a hemiacetal. Hemiacetals are generally unstable and rapidly decompose in acidic solution to yield an aldehyde and an alcohol. researchgate.net In the case of this compound, hydrolysis yields acetaldehyde (B116499) and 2-(methylthio)ethanol (B31312).

Mechanism of Acid-Catalyzed Vinyl Ether Hydrolysis:

Protonation: The vinyl double bond is protonated by a strong acid (e.g., H₃O⁺).

Carbocation Formation: A resonance-stabilized carbocation intermediate is formed.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A proton is lost to form an unstable hemiacetal.

Decomposition: The hemiacetal breaks down to form acetaldehyde and 2-(methylthio)ethanol.

Sulfide Bond: The thioether (C-S-C) linkage is generally much more stable towards hydrolysis than the vinyl ether bond. libretexts.org Cleavage of thioether bonds typically requires harsh conditions or specific reagents and does not readily occur via simple acid or base-catalyzed hydrolysis. noaa.gov However, the sulfide can undergo oxidation. In the presence of oxidizing agents, the sulfide can be converted to a sulfoxide and further to a sulfone. While this is not a cleavage reaction, it represents a significant degradation pathway that alters the chemical nature of the molecule. The hydrolytic stability of sulfide solid electrolytes has been studied, indicating that in the presence of moisture, oxidation can occur, with lithium sulfate (B86663) being a common degradation product for lithium-based sulfide electrolytes. researchgate.net This suggests that under oxidative and humid conditions, the sulfide moiety could degrade.

Table 2: Summary of Degradation Pathways for this compound

| Functional Group | Condition | Mechanism | Primary Degradation Products |

|---|---|---|---|

| Vinyl Ether | Acidic, Aqueous | Acid-catalyzed hydrolysis | Acetaldehyde, 2-(methylthio)ethanol |

| Sulfide (Thioether) | Hydrolytic (acid/base) | Generally stable | No reaction |

Polymerization Studies and Macromolecular Architecture of Methylvinyloxyethyl Sulfide

Homopolymerization of Methylvinyloxyethyl Sulfide (B99878)

The homopolymerization of methylvinyloxyethyl sulfide can theoretically be approached through various polymerization mechanisms. The presence of the vinyl ether group is a primary determinant of its reactivity.

Kinetic and Thermodynamic Aspects of Chain Growth

The kinetics of cationic polymerization of vinyl ethers are typically fast due to the high reactivity of the propagating carbocation. The rate of polymerization is influenced by factors such as the concentration of the monomer and initiator, the nature of the counter-ion, and the polarity of the solvent. A more polar solvent can stabilize the separated ion pairs, potentially increasing the polymerization rate.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization (ΔG_p = ΔH_p - TΔS_p). The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) because the conversion of a π-bond and a σ-bond into two new σ-bonds is energetically favorable. The entropy change is negative as the monomer molecules lose translational freedom upon being incorporated into a polymer chain. This means there is a ceiling temperature (T_c = ΔH_p / ΔS_p) above which polymerization is no longer thermodynamically favorable. For most vinyl monomers, this temperature is well above ambient conditions.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers opens up possibilities for creating materials with a wide range of properties. The choice of comonomer and the copolymerization strategy are critical in tailoring the final polymer architecture and functionality.

Statistical and Block Copolymer Synthesis Strategies

Statistical Copolymers: Statistical copolymers of this compound can be synthesized by polymerizing it with a comonomer that also undergoes cationic polymerization. The reactivity ratios of the two monomers would determine the composition and sequence distribution of the resulting copolymer. For instance, copolymerization with another vinyl ether would likely lead to a random distribution of monomer units. It is also possible to copolymerize vinyl ethers with monomers that can be polymerized via a different mechanism under specific conditions. For example, a "double-mode" polymerization has been described for the copolymerization of butyl vinyl ether and methyl methacrylate, which involves a switch from a radical to a cationic mechanism. cmu.edu

Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment can be achieved through living or controlled polymerization techniques. Living cationic polymerization of this compound would allow for the sequential addition of a second monomer to form a block copolymer. Alternatively, a pre-synthesized polymer with a suitable end group could be used to initiate the polymerization of this compound. For example, a macroinitiator approach has been used to synthesize block copolymers of poly(methyl methacrylate) with other monomers. rsc.org

Influence of Comonomer Structure on Polymerization Behavior

The structure of the comonomer significantly impacts the copolymerization process and the properties of the resulting copolymer.

| Comonomer Type | Potential Influence on Polymerization and Properties |

| Other Vinyl Ethers | Reactivity ratios would be close to unity, leading to random copolymers. The properties would be an average of the corresponding homopolymers. |

| Styrenic Monomers | Cationic copolymerization is possible. The electronic nature of the substituent on the styrene (B11656) ring would affect its reactivity. |

| Acrylates/Methacrylates | Direct cationic copolymerization is challenging due to the difference in polymerization mechanisms. However, strategies like the one described by Yagci et al. for MMA and a vinyl ether could be employed. cmu.edu |

| Sulfur-containing Monomers | Copolymerization with other sulfur-containing monomers, such as thiiranes, could introduce polysulfide linkages, enhancing properties like refractive index and adhesion. cmu.edu |

The incorporation of different comonomers can be used to tune properties such as the glass transition temperature, solubility, and mechanical strength of the resulting polymer. For example, the introduction of a bulky comonomer could increase the glass transition temperature, while a flexible comonomer could lower it.

Post-Polymerization Modification and Functionalization of this compound Polymers

The sulfide group in the side chain of poly(this compound) offers a versatile handle for post-polymerization modification. This allows for the introduction of various functional groups, expanding the potential applications of the polymer.

One of the most common reactions of sulfides is oxidation. The sulfide can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations would significantly alter the polarity and hydrogen bonding capabilities of the polymer, impacting its solubility and thermal properties.

Another potential modification is the alkylation of the sulfide to form a sulfonium (B1226848) salt. This would introduce ionic groups into the polymer, making it a polyelectrolyte. Such modifications are useful for applications in areas like gene delivery or as antistatic agents.

The general concept of post-polymerization modification is a powerful tool for creating a library of functional polymers from a single parent polymer. For instance, "click chemistry" reactions, such as thiol-ene or thiol-yne additions, are highly efficient and could be utilized if appropriate functional groups are first introduced onto the polymer backbone or side chains. researchgate.net

Advanced Theoretical and Spectroscopic Characterization of Methylvinyloxyethyl Sulfide

Electronic Structure Calculations

Computational chemistry provides profound insights into the intrinsic properties of molecules. For methylvinyloxyethyl sulfide (B99878), electronic structure calculations are indispensable for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a important method for the quantum chemical study of molecules. rsc.org This approach is used to determine the equilibrium geometry and other ground-state properties of methylvinyloxyethyl sulfide. By employing functionals such as B3LYP with a suitable basis set like 6-31+G(d), it is possible to optimize the molecular structure and calculate key geometric parameters. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| C=C Bond Length | ~1.34 | Å |

| C-O Bond Length (vinyl) | ~1.36 | Å |

| C-O Bond Length (ethyl) | ~1.43 | Å |

| C-S Bond Length | ~1.81 | Å |

| C-C Bond Length | ~1.52 | Å |

| C-S-C Bond Angle | ~99 | Degrees |

| C-O-C Bond Angle | ~112 | Degrees |

Note: These are typical values and the exact figures would be obtained from specific DFT calculations.

Ab initio methods, which are based on first principles without empirical parameters, offer a rigorous framework for analyzing the molecular orbitals (MOs) and bonding characteristics of this compound. wayne.edu Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed picture of the electronic structure. sdu.dk

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is likely to be localized on the sulfur atom and the vinyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. rsc.org

A quantitative analysis of the interactions between molecular fragments can be achieved through methods like Perturbational Molecular Orbital (PMO) theory within the framework of SCF-MO calculations. wayne.edu This would allow for a detailed understanding of the through-bond and through-space interactions between the methylthio and vinyloxy groups.

Computational methods are also powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. For this compound, this includes the prediction of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations can provide a set of vibrational frequencies corresponding to the normal modes of vibration. uni-siegen.desu.se These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for the experimental assignments. nih.gov

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the elucidation of molecular structure. uni-siegen.de The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending vibrations of its chemical bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=C (vinyl) | Stretching | 1620 - 1640 |

| =C-H (vinyl) | Stretching | 3020 - 3100 |

| =C-H (vinyl) | Out-of-plane bending | 810 - 990 |

| C-O-C (ether) | Asymmetric stretching | 1200 - 1275 |

| C-O-C (ether) | Symmetric stretching | 1020 - 1075 |

| C-S (sulfide) | Stretching | 600 - 750 |

| C-H (methyl/methylene) | Stretching | 2850 - 2960 |

| C-H (methyl/methylene) | Bending | 1370 - 1470 |

The vinyl group will give rise to a characteristic C=C stretching vibration and various =C-H stretching and bending modes. iitm.ac.in The ether linkage is identifiable by its strong C-O-C asymmetric and symmetric stretching bands. The presence of the sulfide group is confirmed by the C-S stretching vibration, which typically appears in the fingerprint region of the spectrum. iitm.ac.in The methyl and methylene (B1212753) groups will show characteristic C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments. The vinyl protons will appear in the downfield region, typically between 4.0 and 6.5 ppm, with characteristic splitting patterns (geminal, cis, and trans coupling). The protons of the ethyl group adjacent to the oxygen and sulfur atoms will also have distinct chemical shifts. The methyl protons attached to the sulfur atom will appear as a singlet in the upfield region.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the vinyl group will resonate at the lowest field, followed by the carbons of the ethyl group, and finally the methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-S | ~2.1 | ~15 |

| S-CH₂- | ~2.7 | ~35 |

| -CH₂-O | ~3.8 | ~70 |

| O-CH= | ~6.4 (dd) | ~151 |

| =CH₂ (trans) | ~4.2 (dd) | ~87 |

| =CH₂ (cis) | ~4.0 (dd) | ~87 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, a complete and unambiguous structural elucidation of this compound can be achieved.

One-Dimensional and Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to confirm its connectivity and stereochemistry.

One-Dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound (CH₃SCH₂CH₂OCH=CH₂), distinct signals would be expected for the methyl (CH₃), two methylene (SCH₂ and OCH₂), and the vinyl (CH=CH₂) protons. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the vinyl protons would appear at a higher chemical shift (downfield) compared to the aliphatic protons due to the deshielding effect of the double bond and the oxygen atom. The multiplicity of each signal, determined by the number of neighboring protons (n+1 rule), would help establish the connectivity. For example, the methylene protons would likely appear as triplets, each being coupled to the adjacent methylene group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, five signals would be anticipated: one for the methyl carbon, two for the methylene carbons, and two for the vinyl carbons. The chemical shifts of the carbon atoms would also be influenced by their chemical environment, with the vinyl carbons and the carbon attached to the oxygen atom appearing at higher chemical shifts.

To illustrate, consider the known ¹H NMR data for a similar compound, ethyl vinyl ether (CH₃CH₂OCH=CH₂). The spectrum shows a triplet for the methyl protons, a quartet for the methylene protons, and a characteristic set of signals for the vinyl protons, confirming the ethyl and vinyl groups and their connection through the ether linkage.

Two-Dimensional (2D) NMR:

To unambiguously establish the connectivity and spatial relationships between atoms, a suite of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbon atoms. For this compound, this would confirm the CH₃-S-CH₂-CH₂-O-CH=CH₂ chain of connectivity. For example, a cross-peak would be observed between the two methylene groups (SCH₂ and OCH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connection of the different functional groups. For instance, an HMBC correlation would be expected between the protons of the OCH₂ group and the carbons of the vinyl group, as well as between the protons of the SCH₂ group and the methyl carbon.

The combination of these 1D and 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-S | ~2.1 | s (singlet) |

| S-CH₂- | ~2.7 | t (triplet) |

| -CH₂-O | ~3.8 | t (triplet) |

| =CH-O | ~6.4 | dd (doublet of doublets) |

| =CH₂ (cis to O) | ~4.0 | dd (doublet of doublets) |

| =CH₂ (trans to O) | ~4.2 | dd (doublet of doublets) |

Note: These are predicted values based on analogous structures and may differ from experimental values.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃-S | ~15 |

| S-CH₂- | ~35 |

| -CH₂-O | ~70 |

| =CH-O | ~152 |

| =CH₂ | ~87 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

Solid-State NMR for Polymer Characterization

Should this compound be used as a monomer to create a polymer, poly(this compound), solid-state NMR (ssNMR) would be a powerful technique for characterizing the structure and dynamics of the resulting polymer. Unlike solution NMR, which is suitable for soluble molecules, ssNMR provides information on insoluble materials in their solid state.

For poly(this compound), ssNMR could provide insights into:

Polymer Structure Confirmation: High-resolution ¹³C ssNMR spectra, often obtained using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), would confirm the successful polymerization by showing the disappearance of the vinyl carbon signals and the appearance of a new aliphatic backbone. The chemical shifts of the carbons in the polymer would be different from those in the monomer due to the change in hybridization and chemical environment.

Polymer Chain Conformation and Packing: The line shapes and chemical shifts in ssNMR spectra are sensitive to the local conformation and packing of the polymer chains. This can be used to study the degree of crystallinity and the presence of different polymorphs.

Molecular Dynamics: By employing specific ssNMR experiments, it is possible to probe the mobility of different parts of the polymer, such as the backbone and the side chains. This information is crucial for understanding the physical properties of the material. A recent study on the insoluble polymer drug patiromer utilized quantitative solid-state ¹³C NMR to identify and quantify vinyl and methyl-ester groups within the crosslinked polymer structure, demonstrating the power of this technique in characterizing complex polymer systems. wikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (118.20 g/mol ). researchgate.net The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and helps to confirm its structure. The molecule would likely fragment at its weakest bonds. For this compound, characteristic fragmentation pathways could include:

Cleavage of the C-S and C-O bonds.

Loss of the methyl group (CH₃).

Loss of the vinyl group (CH=CH₂).

Rearrangement reactions followed by fragmentation.

The analysis of these fragment ions would allow for the reconstruction of the molecular structure, providing corroborating evidence to the data obtained from NMR spectroscopy.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 91 | [M - CH=CH₂]⁺ |

| 75 | [CH₂CH₂OCH=CH₂]⁺ |

| 61 | [CH₃SCH₂]⁺ |

| 45 | [CH₂=CHO]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization method used.

Strategic Derivatization and Functionalization of Methylvinyloxyethyl Sulfide

Selective Functionalization of the Vinyl Ether Moiety

The vinyl ether moiety is the more electron-rich and reactive functional group in methylvinyloxyethyl sulfide (B99878). Its pronounced reactivity stems from the electron-donating character of the adjacent oxygen atom, which makes the double bond susceptible to electrophilic attack. This allows for a range of selective functionalization reactions that can leave the sulfide linkage intact.

One of the most fundamental reactions of the vinyl ether group is its hydrolysis under acidic conditions. This reaction proceeds readily to cleave the ether bond, yielding acetaldehyde (B116499) and 2-(methylthio)ethanol (B31312). The stability of the vinyl ether group under basic conditions allows it to be used as a protecting group for alcohols, which can be deprotected in a controlled manner with mild acid. rsc.org

The double bond can also participate in addition reactions. For instance, the synthesis of related vinyl ethers and sulfides has been achieved through reactions involving the vinyl group. researchgate.net These reactions can include transesterification or reactions with oxiranes to introduce new functional groups. researchgate.net The ability to selectively target the vinyl ether allows for the synthesis of a diverse array of derivatives where the core sulfide structure is preserved while introducing new functionalities via the vinyloxy group.

Targeted Modification of the Sulfide Linkage

The sulfide linkage in methylvinyloxyethyl sulfide provides a secondary site for targeted chemical modification, most notably through oxidation. The sulfur atom can exist in various oxidation states, allowing for the controlled synthesis of corresponding sulfoxides and sulfones, each with distinct chemical properties.

The oxidation of sulfides to sulfoxides is a common and important transformation. nih.govorganic-chemistry.org A variety of oxidizing agents can be employed, but achieving high selectivity is key to preventing overoxidation to the sulfone. nih.gov Green and efficient methods using hydrogen peroxide in glacial acetic acid have been developed for the selective oxidation of sulfides to sulfoxides in excellent yields (90-99%), operating under mild, transition-metal-free conditions. nih.gov This process is advantageous as it avoids toxic metal catalysts and simplifies product isolation. nih.gov

Further oxidation of the resulting methylvinyloxyethyl sulfoxide (B87167) yields methylvinyloxyethyl sulfone. The choice of oxidant and reaction conditions dictates the final product. For example, while some catalysts promote sulfoxide formation, others, like niobium carbide with hydrogen peroxide, are efficient for producing sulfones. organic-chemistry.org This stepwise oxidation significantly alters the polarity, solubility, and electronic properties of the molecule, opening avenues for new applications. The sulfide group can also be targeted in other ways, such as through alkylation to form sulfonium (B1226848) salts, further expanding the range of possible derivatives.

Development of Analytical Derivatization Protocols

For analytical purposes, particularly in complex matrices, derivatization is a critical step to improve the chromatographic behavior and detection sensitivity of an analyte. While this compound is inherently volatile, its reaction products or related metabolites may be more polar and less volatile, necessitating derivatization for accurate analysis by gas chromatography (GC). nih.gov

Silylation is a widely used derivatization technique in GC analysis for compounds containing active hydrogen atoms, such as those found in hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. phenomenex.comyoutube.com If this compound undergoes hydrolysis, the resulting 2-(methylthio)ethanol contains a polar hydroxyl group. Direct analysis of this alcohol by GC can lead to poor peak shape and reduced sensitivity due to its polarity.

Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This conversion increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved peak symmetry and resolution on common non-polar or moderately polar GC columns. nih.govphenomenex.com Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most common and effective. nih.govsigmaaldrich.comnih.gov Acylation is an alternative method that achieves a similar outcome by introducing an acyl group.

| Derivatization Technique | Common Reagents | Target Functional Groups | Purpose in GC Analysis |

|---|---|---|---|

| Silylation | MSTFA, BSTFA, TMSI, TMCS (catalyst) | -OH, -SH, -COOH, -NH2, Amides | Increases volatility, reduces polarity, improves thermal stability. phenomenex.comyoutube.com |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | -OH, -NH2, Phenols | Increases volatility and introduces electron-capturing groups for enhanced ECD detection. |

Beyond improving chromatographic performance, derivatization is a powerful tool for enhancing detection sensitivity. The introduction of specific chemical groups can make the analyte more responsive to a particular detector.

For mass spectrometry (MS), silylated derivatives are often ideal because they tend to produce predictable and stable fragmentation patterns upon electron impact ionization, which aids in both qualitative identification and quantitative analysis. nih.gov For sulfide-containing compounds, specific derivatization strategies can be employed. For instance, the methylene (B1212753) blue method has been used for over a century for sulfide analysis and can be adapted for modern techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve very low detection limits, in the nanomolar range. nih.gov This method converts sulfide into the intensely colored methylene blue dye, which can be quantified with high sensitivity. nih.gov By carefully selecting a derivatization agent, it is possible to introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a halogenated group for highly sensitive electron capture detection (ECD), thereby tailoring the analytical method to meet specific sensitivity requirements.

| Derivatization Strategy | Example Reagent/Method | Detector | Mechanism of Sensitivity Enhancement |

|---|---|---|---|

| Silylation | MSTFA, BSTFA | Mass Spectrometry (MS) | Produces stable, characteristic ions, leading to higher signal-to-noise and reliable fragmentation for identification. nih.gov |

| Acylation (with fluorinated groups) | Pentafluoropropionic Anhydride (PFPA) | Electron Capture Detector (ECD) | Introduces electrophoric groups that have a high affinity for free electrons, generating a strong detector response. |

| Dye Formation | Methylene Blue Method | UV-Vis / LC-MS | Forms a highly colored derivative that can be detected at very low concentrations. nih.gov |

Emerging Applications and Future Directions in Methylvinyloxyethyl Sulfide Research

Application as a Building Block in Complex Organic Synthesis

Methylvinyloxyethyl sulfide (B99878) serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its vinyl ether and thioether functionalities. The vinyl ether group is particularly susceptible to a range of chemical transformations.

The alkene portion of vinyl ethers is highly reactive and can participate in various reactions, making them useful synthetic building blocks. wikipedia.orgwikipedia.org For instance, they readily undergo [4+2] cycloaddition reactions, a powerful tool for constructing six-membered rings, which are common motifs in many complex organic molecules. wikipedia.org The reaction of methyl vinyl ether with acrolein is a key step in the commercial synthesis of glutaraldehyde, highlighting the industrial relevance of this reaction class. wikipedia.org

Furthermore, vinyl ethers are widely used as protecting groups for alcohols. njchm.comchemicalbook.com The reaction of an alcohol with a vinyl ether, such as ethyl vinyl ether, in the presence of an acid catalyst, forms a mixed acetal, effectively protecting the hydroxyl group during subsequent synthetic steps. wikipedia.orgchemicalbook.com This protection is easily reversed under acidic conditions. chemicalbook.com

The sulfide component of methylvinyloxyethyl sulfide also offers synthetic handles. The synthesis of vinyl sulfides can be achieved through methods like the cross-coupling of vinyl halides with thiols, often catalyzed by copper or palladium complexes. organic-chemistry.org This demonstrates the potential for the thioether portion of the molecule to be involved in C-S bond formation reactions, further expanding its synthetic utility.

Role in Advanced Materials Science and Engineering

The ability of this compound to undergo polymerization makes it a promising candidate for the development of advanced materials with tailored properties.

Precursor for Functional Materials with Sulfur-Containing Backbones

The presence of the sulfur atom in the repeating unit of polymers derived from this compound imparts unique functionalities. The thioether side chain can be chemically modified post-polymerization to create new materials. A key example is the oxidation of the sulfide to a sulfoxide (B87167) or a sulfone. acs.orgnih.gov

In a study involving poly(2-(methylthio)ethyl methacrylate), the thioether side chains were oxidized to sulfoxide groups. acs.orgnih.gov This transformation significantly alters the properties of the polymer, for instance, by increasing its hydrophilicity. nih.gov Such redox-responsive polymers have been explored for applications like drug delivery, where the change in oxidation state can trigger the release of a payload. nih.gov It is important to control the oxidation process, as over-oxidation to the sulfone can lead to different material properties, including potential cytotoxicity. acs.orgnih.gov

The resulting sulfoxide-containing polymers are being investigated for various applications, including as potential cryoprotectants, drawing inspiration from the cryoprotective properties of dimethyl sulfoxide (DMSO). nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

Research into the reactivity of this compound and related compounds is ongoing, with a focus on developing new synthetic methods and catalytic systems. For vinyl ethers in general, a variety of catalytic systems have been developed to control their polymerization and reactivity.

Cationic polymerization, the primary method for polymerizing vinyl ethers, has seen significant advancements. nih.gov Modern techniques aim to carry out these reactions under less stringent conditions, such as at room temperature and in the open air, using novel catalysts. nih.gov Photocatalysts, like methoxy-modified pyrylium (B1242799) salts, have been used for cationic RAFT polymerization of various vinyl ethers, offering temporal control over the reaction through light. nih.gov Organocatalysts are also emerging as alternatives to traditional metal-based Lewis acids. nih.gov

For the sulfide moiety, catalytic oxidation is a key transformation. Various metal-based catalysts have been employed for the selective oxidation of sulfides to sulfoxides.

The synthesis of vinyl ethers themselves is also an area of active research. Palladium-catalyzed transetherification between a parent alcohol and a vinyl ether like ethyl vinyl ether is an efficient method to produce a variety of functionalized vinyl ethers. rsc.org Iridium catalysts have also been explored for the synthesis of vinyl ethers from vinyl esters. epo.org

Theoretical Predictions and Experimental Validation of New Reactivity and Properties

Experimental validation of the properties of polymers derived from monomers similar to this compound provides insight into their potential behavior. For instance, the thermal properties of copolymers of N-vinyl pyrrolidone and 2-chloroethyl vinyl ether have been studied using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). academie-sciences.fr The thermal stability of crosslinked poly(vinyl ethers) has also been assessed, showing decomposition temperatures often above 300°C. psu.edu

The properties of poly(ethyl vinyl ether) are well-documented, providing a baseline for understanding polymers of substituted vinyl ethers.

Table 1: Physical and Thermal Properties of Poly(ethyl vinyl ether)

| Property | Value |

|---|---|

| Average Molecular Weight (Mw) | ~3,800 g/mol (by GPC) |

| Glass Transition Temperature (Tg) | -60 °C |

| Density | 0.968 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.454 |

Data sourced from Sigma-Aldrich product information.

Sustainable Chemistry Considerations in this compound Research

The principles of green chemistry are increasingly influencing the synthesis and application of chemicals, including this compound. A key focus is the use of renewable resources and the development of more environmentally benign synthetic routes.

A novel and sustainable route for the synthesis of methyl vinyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, utilizing solid base catalysts at atmospheric pressure. rsc.org This approach avoids the high pressures and caustic catalysts associated with the traditional Reppe vinylation process, which uses acetylene (B1199291). rsc.org Such strategies could potentially be adapted for the sustainable production of this compound.

The use of enzymatic catalysis is another avenue for sustainable synthesis. For example, the enzyme Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids in a one-pot reaction. rsc.org This method offers high conversions and simple purification. rsc.org

In the context of polymerization, the development of solvent-free catalytic systems is a significant step towards greener processes. The use of recyclable heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), for the cationic copolymerization of vinyl ethers has been demonstrated. orientjchem.org

Furthermore, the development of bio-based poly(vinyl ether)s, for example from soybean oil, for applications like surface coatings, represents a move away from petrochemical feedstocks. rsc.org These bio-based polymers offer advantages such as more energy-efficient synthesis and the elimination of issues related to residual monomers. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrolein |

| Glutaraldehyde |

| Ethyl vinyl ether |

| Copper |

| Palladium |

| 2-(Methylthio)ethyl methacrylate |

| N-vinyl pyrrolidone |

| 2-Chloroethyl vinyl ether |

| Maleic anhydride |

| Sulfone |

| Sulfoxide |

| Dimethyl sulfoxide (DMSO) |

| Boron trifluoride |

| Trifluoromethyl sulfonate |

| Methoxy-modified pyrylium salt |

| Ethylene glycol dimethyl ether |

| Candida antarctica lipase B |

| Montmorillonite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.